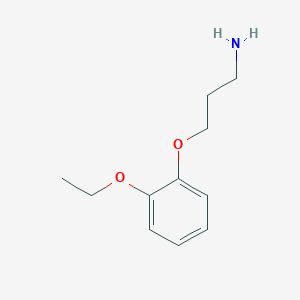

3-(2-Ethoxyphenoxy)propan-1-amine

Description

Contextualization of Alkyl Amines in Organic Synthesis and Chemical Sciences

Alkyl amines are a fundamental class of organic compounds derived from ammonia (B1221849), where one or more hydrogen atoms are replaced by alkyl groups. unacademy.com Characterized by a nitrogen atom with a lone pair of electrons, amines generally act as bases and potent nucleophiles, a property that makes them highly reactive and versatile in chemical reactions. universalclass.comnumberanalytics.com

Their importance in organic synthesis is extensive. Amines are crucial intermediates in the manufacturing of a wide array of products, including pharmaceuticals, agrochemicals, dyes, and polymers. amerigoscientific.com They participate in numerous fundamental reactions, such as:

Nucleophilic Substitution: Amines react with electrophiles like alkyl halides to forge new carbon-nitrogen bonds. numberanalytics.comamerigoscientific.com

Acylation: They react with acyl halides or anhydrides to form amides, a key linkage in many biological and synthetic polymers. amerigoscientific.com

Synthesis of Heterocycles: Amines are essential starting materials for constructing heterocyclic compounds such as pyridines and pyrroles, which are prevalent in medicinal chemistry. amerigoscientific.com

The physical properties of amines, such as their boiling points and solubility, are influenced by their ability to form hydrogen bonds. unacademy.com This reactivity and versatility establish amines as indispensable building blocks in both industrial and academic chemical research. amerigoscientific.com

Structural Classification and Academic Nomenclature of Ethoxyphenoxy-Substituted Propanamines

The classification of amines depends on the number of alkyl or aryl groups attached to the nitrogen atom. amerigoscientific.com An amine with one such substituent is primary, one with two is secondary, and one with three is tertiary. amerigoscientific.com

3-(2-Ethoxyphenoxy)propan-1-amine is classified as a primary amine because the nitrogen atom is bonded to one organic substituent (the 3-(2-ethoxyphenoxy)propyl group) and two hydrogen atoms. Its systematic IUPAC name clearly describes its structure:

Propan-1-amine: A three-carbon chain (propane) with an amine group at the first carbon.

3-(2-Ethoxyphenoxy)-: A substituent at the third carbon of the propane (B168953) chain. This substituent is an ethoxy group (-OCH2CH3) attached at the second position of a phenoxy group (an oxygen atom bonded to a benzene (B151609) ring).

This nomenclature precisely defines the connectivity of the atoms within the molecule. Below is a data table with key identifiers for the compound.

Table 1: Chemical Data for this compound

| Identifier | Value |

|---|---|

| CAS Number | 116735-66-1 sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₇NO₂ sigmaaldrich.com |

| MDL Number | MFCD09041913 sigmaaldrich.com |

This interactive table provides key identification data for the specified chemical compound.

Overview of Research Significance of the this compound Scaffold in Synthetic Methodologies

The key structural features that define its synthetic potential are:

The Primary Amine Group: This group is a reactive handle for a variety of chemical transformations. It can be alkylated, acylated, or used in reductive amination to introduce the entire ethoxyphenoxy-propyl moiety into a target molecule. universalclass.comfiveable.me Its nucleophilicity is central to its utility in forming new bonds. numberanalytics.com

The Ether Linkage: The phenyl ether and alkyl ether bonds are generally stable, providing a flexible and robust linker between the aromatic ring and the propyl-amine chain. This stability is advantageous in multi-step syntheses where other parts of the molecule are being modified.

The Aromatic Ring: The benzene ring can be a site for electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule, should reaction conditions be carefully controlled to avoid side reactions with the amine group.

The combination of a flexible ether linkage and a reactive primary amine makes this scaffold a candidate for incorporation into libraries of compounds for screening purposes, particularly in pharmaceutical and materials science research. The distance and flexibility between the aromatic portion and the amine are often key design elements in molecules intended to interact with biological targets.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₁H₁₇NO₂ |

| Ammonia | NH₃ |

| (2R)-N-(2-(2-Ethoxyphenoxy)ethyl)-1-(4-methoxyphenyl)propan-2-amine | C₂₀H₂₇NO₃ fda.gov |

| 1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- | C₁₀H₂₄N₂O₃ nist.gov |

| 2-(3-bromophenoxy)propan-1-amine | C₉H₁₂BrNO americanelements.com |

| 3-(oxan-2-yl)propan-1-amine | C₈H₁₇NO uni.lu |

| Aniline | C₆H₇N |

This interactive table lists the chemical compounds mentioned throughout the article.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-ethoxyphenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-2-13-10-6-3-4-7-11(10)14-9-5-8-12/h3-4,6-7H,2,5,8-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBABTQBPJJKKRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50554528 | |

| Record name | 3-(2-Ethoxyphenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116735-66-1 | |

| Record name | 3-(2-Ethoxyphenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 2 Ethoxyphenoxy Propan 1 Amine

Nucleophilic Character of the Primary Amine Functionality

The primary amine group (-NH₂) is the most prominent reactive center in the molecule for nucleophilic reactions. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of attacking electron-deficient centers. masterorganicchemistry.comlibretexts.org The reactivity is comparable to other primary amines with alkyl chains, where steric hindrance is minimal. masterorganicchemistry.com

3-(2-Ethoxyphenoxy)propan-1-amine readily reacts with highly electrophilic reagents like acyl chlorides. The reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.ukdocbrown.info The amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion and a proton to yield a stable N-substituted amide. chemguide.co.ukshout.education Due to the basicity of the amine, a second equivalent is typically required to neutralize the hydrogen chloride byproduct, forming an ammonium (B1175870) salt. chemguide.co.uklibretexts.org

Table 1: Acylation of this compound with Acyl Chlorides

| Electrophile | Product | Reaction Type |

|---|---|---|

| Ethanoyl chloride | N-(3-(2-ethoxyphenoxy)propyl)ethanamide | Nucleophilic Addition-Elimination |

| Benzoyl chloride | N-(3-(2-ethoxyphenoxy)propyl)benzamide | Nucleophilic Addition-Elimination |

The nitrogen atom of this compound can be readily alkylated and acylated.

Acylation: As discussed, acylation with acyl chlorides or acid anhydrides provides the corresponding amides. libretexts.org These reactions are generally fast and high-yielding.

Alkylation: The reaction with alkyl halides (e.g., bromoethane) occurs via nucleophilic substitution, where the amine displaces the halide. libretexts.orgyoutube.com This initial reaction forms a secondary amine. However, the resulting secondary amine is often more nucleophilic than the primary amine from which it was formed and can react further with the alkyl halide. chemguide.co.uk This can lead to the formation of a tertiary amine and, subsequently, a quaternary ammonium salt, often resulting in a mixture of products unless reaction conditions are carefully controlled. libretexts.orgchemguide.co.uk

Table 2: Products of Nucleophilic Substitution with Bromoethane

| Degree of Alkylation | Product Name |

|---|---|

| Primary Amine (Starting Material) | This compound |

| Secondary Amine | N-ethyl-3-(2-ethoxyphenoxy)propan-1-amine |

| Tertiary Amine | N,N-diethyl-3-(2-ethoxyphenoxy)propan-1-amine |

| Quaternary Ammonium Salt | N,N,N-triethyl-3-(2-ethoxyphenoxy)propan-1-aminium bromide |

Reactivity of the Ether Linkage and Phenoxy Moiety

The ether group and the aromatic ring are generally less reactive than the primary amine, typically requiring more forcing conditions to react.

Ethers are known for their chemical stability. However, the C-O bond can be cleaved under strongly acidic conditions, particularly with hydrohalic acids like HBr and HI. wikipedia.orgopenstax.orgmasterorganicchemistry.com For an aryl alkyl ether such as this compound, the cleavage mechanism is typically an Sₙ2 reaction. openstax.orglibretexts.org The reaction begins with the protonation of the ether oxygen. The halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the less sterically hindered carbon of the ether—in this case, the propyl group. This results in the cleavage of the alkyl C-O bond, yielding 2-ethoxyphenol (B1204887) and a 3-halopropan-1-amine derivative. The bond between the aromatic ring and the oxygen atom is significantly stronger and does not break under these conditions. libretexts.orgmasterorganicchemistry.com

The benzene (B151609) ring of the molecule can undergo electrophilic aromatic substitution (EAS). libretexts.org The reactivity and orientation of substitution are governed by the two substituents on the ring: the ethoxy group (-OCH₂CH₃) and the 3-aminopropoxy group (-O(CH₂)₃NH₂). Both are alkoxy groups, which are strongly activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. uci.eduyoutube.com

The ethoxy group at position C2 directs electrophiles to C3 (ortho) and C5 (para). The 3-aminopropoxy group at C1 directs to C6 (ortho) and C4 (para). The combined effect of these two powerful activating groups makes the ring highly susceptible to EAS reactions like halogenation, nitration, and Friedel-Crafts reactions. masterorganicchemistry.commasterorganicchemistry.com The positions C3, C4, C5, and C6 are all activated, and reactions may lead to a mixture of mono- and polysubstituted products.

Table 3: Potential Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Potential Product Position(s) |

|---|---|---|

| Bromination | Br⁺ | Substitution at C3, C4, C5, C6 |

| Nitration | NO₂⁺ | Substitution at C3, C4, C5, C6 |

| Friedel-Crafts Acylation | R-C=O⁺ | Substitution at C3, C4, C5, C6 |

Oxidation and Reduction Chemistry of the Compound

The response of this compound to oxidizing and reducing agents is primarily centered on the amine functionality and the aromatic ring.

Oxidation: The primary amine can be oxidized, though the reactions can be complex and yield various products depending on the reagent used. Strong oxidizing agents can potentially oxidize the amine to a nitro group. The nitrogen atom in the primary amine is in a low oxidation state (-1) and can be oxidized to higher states. libretexts.org The aromatic ring, being electron-rich, is also susceptible to oxidation, which can lead to ring-opening under harsh conditions.

Reduction: The compound is largely resistant to reduction under standard chemical conditions. The aromatic ring, ether linkage, and amine group are stable to common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Reduction of the aromatic ring would require more forceful conditions, such as high-pressure catalytic hydrogenation, which would yield the corresponding cyclohexyloxy derivative.

Hydrogen Bonding Interactions and Their Influence on Reactivity

Hydrogen bonding plays a crucial role in the physical and chemical properties of this compound. The primary amine group (-NH2) is a potent hydrogen bond donor, while the oxygen atom of the ethoxy group and the ether linkage, as well as the nitrogen of the amine, can act as hydrogen bond acceptors. libretexts.orgpressbooks.pub These interactions influence the compound's boiling point, solubility, and its role in chemical reactions.

Intermolecular hydrogen bonds can form between molecules of this compound, where the hydrogen atoms of the amine group of one molecule interact with the lone pairs of electrons on the oxygen or nitrogen atoms of another. libretexts.org This is similar to the hydrogen bonding observed in other primary amines and alcohols, which leads to higher boiling points compared to non-polar compounds of similar molecular weight. pressbooks.pub

Intramolecular hydrogen bonding, though likely weaker, could potentially occur between the amine hydrogens and the ether oxygen atom, leading to the formation of a cyclic-like conformation. The strength of such intramolecular hydrogen bonds in alkoxy-amines is a subject of ongoing research and is influenced by the length of the alkyl chain separating the functional groups. d-nb.info For this compound, the three-carbon chain provides flexibility that may allow for such an interaction.

The presence of hydrogen bonding can significantly affect the reactivity of the amine group. For instance, in nucleophilic substitution reactions, solvent molecules capable of hydrogen bonding can stabilize the transition state, thereby influencing the reaction rate. Conversely, strong hydrogen bonding to the amine's lone pair can decrease its nucleophilicity.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Type of Hydrogen Bond | Donor | Acceptor | Potential Influence on Reactivity |

| Intermolecular | -NH2 | N (amine), O (ether), O (ethoxy) | Affects bulk properties and can modulate nucleophilicity. |

| Intramolecular | -NH2 | O (ether) | May influence conformational preference and reactivity of the amine. |

Computational Studies on Reaction Pathways and Transition States

In the absence of direct experimental studies on this compound, computational chemistry provides a powerful tool to investigate its potential reaction pathways and transition states. nih.gov Density Functional Theory (DFT) calculations are commonly employed to model reaction mechanisms, providing insights into activation energies and the geometries of intermediates and transition states. nih.gov

For this compound, computational studies could elucidate the mechanisms of several key reactions:

Nucleophilic Substitution: The amine group can act as a nucleophile. libretexts.org Computational models can predict the feasibility of reactions with various electrophiles, such as alkyl halides or acyl chlorides, and determine the energy barriers associated with these transformations. ncert.nic.in Studies on similar systems, such as the reaction of aromatic ethers with amines, have shown that the reaction proceeds through a zwitterionic intermediate, and the stability of this intermediate is crucial in determining the reaction outcome. rsc.org

Aromatic Substitution: The ethoxy group is an activating group, directing electrophilic aromatic substitution to the ortho and para positions of the benzene ring. numberanalytics.com Computational studies can model the transition states for reactions like nitration or halogenation, providing information on regioselectivity and reaction rates.

Intramolecular Cyclization: Depending on the reaction conditions, intramolecular reactions could be possible. For example, theoretical calculations could explore the possibility of the amine group attacking the aromatic ring under certain conditions, leading to cyclized products.

A computational study on the cleavage of an amide bond assisted by an intramolecular amine nucleophilic attack revealed a multi-step mechanism involving a proton transfer. researchgate.netusfq.edu.ec A similar approach could be applied to understand the intramolecular interactions and potential reactions of this compound.

Table 2: Predicted Energetic Data for a Hypothetical Nucleophilic Substitution Reaction

| Reaction Step | Reactants | Transition State | Product | Activation Energy (kcal/mol) (Illustrative) |

| Amine Alkylation | This compound + CH3I | [C11H17NO...CH3I]‡ | N-methyl-3-(2-ethoxyphenoxy)propan-1-amine | 15-25 |

Note: The activation energy is an illustrative value based on general knowledge of similar reactions and not from a specific computational study on this compound.

Atmospheric Degradation Mechanisms of Related Amine Compounds

The atmospheric fate of this compound is of environmental interest. While specific data on this compound is unavailable, the atmospheric degradation of similar amine compounds has been studied. nilu.comnilu.com The primary degradation pathway for amines in the atmosphere is initiated by reaction with hydroxyl (•OH) radicals. rsc.org

The reaction of •OH radicals with amines typically proceeds via hydrogen abstraction from either the N-H bond of the amino group or a C-H bond. For primary amines, H-abstraction from the amino group is a significant pathway. nilu.com This initial reaction leads to the formation of an amino radical.

Subsequent reactions of the amino radical with atmospheric constituents like nitrogen oxides (NOx) can lead to the formation of various products, including nitrosamines and nitramines. nilu.com The atmospheric photo-oxidation of other amines has also been shown to produce aldehydes, amides, and imines. rsc.org

Given the structure of this compound, several degradation products can be anticipated:

Products from N-H abstraction: Reaction with •OH at the amine group, followed by reaction with NOx, could lead to the formation of N-nitroso-3-(2-ethoxyphenoxy)propan-1-amine and N-nitro-3-(2-ethoxyphenoxy)propan-1-amine.

Products from C-H abstraction: Abstraction of a hydrogen atom from the carbon chain or the ethoxy group would lead to carbon-centered radicals, which would then react further, potentially leading to fragmentation of the molecule and the formation of smaller aldehydes and other oxygenated species.

Products from aromatic ring cleavage: The aromatic ring can also be attacked by •OH radicals, leading to ring-opening and the formation of various oxygenated products, although this is generally a slower process compared to reactions at the amine group.

The atmospheric lifetime of an amine is determined by its reaction rate with •OH radicals. While the specific rate constant for this compound is not known, it is expected to be relatively short, on the order of hours to a day, similar to other amines. nilu.com

Table 3: Potential Atmospheric Degradation Products of Structurally Related Amines

| Precursor Amine | Major Degradation Products | Reference |

| Methylamine | Nitramine (CH3NHNO2) | nilu.com |

| Dimethylamine | Nitrosamine ((CH3)2NNO), Nitramine ((CH3)2NNO2) | nilu.com |

| Monoethanolamine | Formamide, Nitramines | rsc.org |

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, providing granular information about the chemical environment of individual atoms. For 3-(2-Ethoxyphenoxy)propan-1-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for a complete assignment of its proton and carbon signals.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment, with electronegative atoms like oxygen and nitrogen causing a downfield shift.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (C₆H₄) | 6.8 - 7.2 | Multiplet | 4H |

| O-CH ₂-CH₂ | 4.0 - 4.2 | Triplet | 2H |

| CH₂-CH ₂-CH₂ | 1.9 - 2.1 | Multiplet | 2H |

| CH₂-CH ₂-NH₂ | 2.8 - 3.0 | Triplet | 2H |

| O-CH₂-CH ₃ | 4.0 - 4.2 | Quartet | 2H |

| O-CH₂-CH ₃ | 1.3 - 1.5 | Triplet | 3H |

| NH ₂ | 1.0 - 3.0 | Broad Singlet | 2H |

The aromatic protons are expected to appear in the downfield region (6.8-7.2 ppm) as a complex multiplet due to ortho, meta, and para couplings. The methylene (B1212753) protons of the ethoxy group (-O-CH₂-CH₃) and the propoxy chain (-O-CH₂-CH₂-CH₂-NH₂) will exhibit characteristic splitting patterns. For instance, the methylene protons adjacent to the ether oxygen are anticipated to be triplets, coupled to the adjacent methylene groups. The terminal amine protons often appear as a broad singlet, and their chemical shift can be concentration-dependent and may exchange with D₂O.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic C-O | 155 - 160 |

| Aromatic C-H | 110 - 130 |

| O-C H₂-CH₂ | 65 - 70 |

| CH₂-C H₂-CH₂ | 28 - 33 |

| CH₂-C H₂-NH₂ | 38 - 43 |

| O-C H₂-CH₃ | 63 - 68 |

| O-CH₂-C H₃ | 14 - 18 |

The carbon atoms of the aromatic ring will resonate in the 110-160 ppm range, with the carbon atom attached to the oxygen appearing at the most downfield position due to the deshielding effect. The aliphatic carbons will appear in the upfield region, with their specific shifts influenced by the proximity to the electronegative oxygen and nitrogen atoms.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the adjacent methylene protons in the ethoxy and propoxy chains, as well as between the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for connecting the different fragments of the molecule, for example, showing a correlation between the methylene protons of the propoxy chain and the aromatic carbons, thus confirming the connectivity of the entire structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands. The primary amine group will exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the aliphatic chains will appear around 2850-3100 cm⁻¹. The C-O stretching of the ether linkage will produce strong bands in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum.

Predicted IR Absorption Bands:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Stretching (asymmetric & symmetric) | 3300 - 3500 |

| Primary Amine (N-H) | Bending | 1590 - 1650 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Ether (C-O-C) | Stretching (asymmetric) | 1200 - 1275 |

| Ether (C-O-C) | Stretching (symmetric) | 1000 - 1100 |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₇NO₂), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the exact mass of the molecular ion.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.

Cleavage of the ether bond: Fragmentation at the ether linkages can occur, leading to ions corresponding to the ethoxyphenoxy and propanamine moieties.

Loss of small neutral molecules: Elimination of molecules like ethylene (B1197577) or ammonia (B1221849) from the molecular ion or fragment ions.

Predicted Key Mass Spectrometry Fragments:

| m/z | Possible Fragment Ion |

| 195 | [C₁₁H₁₇NO₂]⁺ (Molecular Ion) |

| 150 | [C₉H₁₀O₂]⁺ |

| 121 | [C₇H₅O₂]⁺ |

| 58 | [C₃H₈N]⁺ |

| 44 | [C₂H₆N]⁺ |

Integration of Spectroscopic Data with Computational Predictions for Structure Validation

In modern structural elucidation, experimental data is often complemented by computational chemistry methods. For this compound, Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR and Raman), and other molecular properties.

By comparing the experimentally obtained spectra with the computationally predicted spectra, a higher level of confidence in the structural assignment can be achieved. Discrepancies between experimental and predicted data can prompt a re-evaluation of the proposed structure or the spectral assignments. This integrated approach minimizes the risk of misinterpretation and provides a robust validation of the molecular structure.

Theoretical and Computational Chemistry Studies of 3 2 Ethoxyphenoxy Propan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and energetic stability of 3-(2-Ethoxyphenoxy)propan-1-amine. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure.

Density Functional Theory (DFT) is a widely used computational method that maps the electron density of a system to its energy. It offers a good balance between accuracy and computational cost for studying medium-sized molecules like this compound.

DFT calculations can be employed to determine various electronic properties, including the distribution of electron density, molecular orbital energies, and electrostatic potential. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions. For instance, the calculated distribution of electron density can highlight the nucleophilic and electrophilic regions of the molecule, which is essential for predicting its behavior in chemical reactions.

In the context of related amine compounds, DFT has been successfully used to investigate reaction mechanisms, such as the interaction with CO2. researchgate.net These studies often involve calculating the energy barriers for different reaction pathways, providing insights into the kinetics of the process. researchgate.net

Table 1: Calculated Electronic Properties of this compound using DFT This table is a representation of typical data obtained from DFT calculations and is for illustrative purposes.

| Property | Calculated Value |

|---|---|

| Dipole Moment | Value D |

| HOMO Energy | Value eV |

| LUMO Energy | Value eV |

| Ionization Potential | Value eV |

| Electron Affinity | Value eV |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate predictions of molecular properties.

For this compound, ab initio calculations can be used to refine the geometric parameters, such as bond lengths and angles, and to calculate vibrational frequencies with high accuracy. These methods are also employed to obtain precise values for electronic properties, which can then be compared with experimental data or used as benchmarks for less computationally intensive methods. High-level ab initio methods like Coupled Cluster (CC) theory can provide very accurate energies for different conformations of the molecule.

Conformational Analysis via Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By simulating the motion of atoms and molecules over time, MD can provide a detailed picture of the conformational landscape of this compound. nih.gov

The flexibility of the ethoxy and propanamine side chains allows the molecule to adopt various conformations. MD simulations can explore these different conformations and determine their relative stabilities. nih.gov This is achieved by calculating the potential energy of the system as a function of the atomic coordinates. The resulting energy landscape reveals the most stable, low-energy conformations of the molecule. Understanding the accessible conformations is crucial as the shape of the molecule can significantly influence its biological activity and physical properties. For example, studies on similar flexible molecules have shown that different conformations can have varying abilities to interact with biological targets. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemistry. ucl.ac.uk By calculating the magnetic shielding around each nucleus in the molecule, it is possible to predict the chemical shifts that would be observed in an NMR experiment. docbrown.info These predictions can help in assigning the signals in an experimental spectrum to specific atoms in the molecule. docbrown.info The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. researchgate.net

Vibrational Frequencies: Similarly, the vibrational frequencies of this compound can be calculated using quantum chemical methods. vasp.at These calculations provide a theoretical vibrational spectrum, which can be compared with experimental infrared (IR) or Raman spectra. mdpi.com The agreement between the calculated and experimental spectra can help to confirm the structure of the molecule and the assignment of the observed vibrational bands. vasp.at Discrepancies between theoretical and experimental values can sometimes be attributed to solvent effects or intermolecular interactions not accounted for in the gas-phase calculations. mdpi.com

Table 2: Predicted Spectroscopic Data for this compound This table is a representation of typical data obtained from computational predictions and is for illustrative purposes.

| Spectroscopic Parameter | Predicted Value |

|---|---|

| 1H NMR Chemical Shift (CH2-N) | Value ppm |

| 13C NMR Chemical Shift (C-O) | Value ppm |

| N-H Stretch Vibrational Frequency | Value cm-1 |

| C-O-C Stretch Vibrational Frequency | Value cm-1 |

Computational Modeling of Reaction Mechanisms and Kinetics

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound and to predict their kinetics. By calculating the potential energy surface for a reaction, it is possible to identify the transition states and intermediates involved.

Theoretical Investigations into Intermolecular Interactions

The way this compound interacts with other molecules is crucial for its physical and biological properties. Theoretical methods can be used to investigate these intermolecular interactions in detail.

The molecule has several functional groups capable of forming hydrogen bonds, including the amine group and the ether oxygen. Computational methods can be used to calculate the strength and geometry of these hydrogen bonds with solvent molecules or other molecules. Furthermore, van der Waals interactions and electrostatic interactions also play a significant role in how the molecule packs in the solid state and how it interacts with biological receptors. Understanding these non-covalent interactions is essential for predicting the molecule's solubility, melting point, and binding affinity to target proteins.

Synthesis and Functional Derivatization of this compound Analogues

The structural backbone of this compound presents a versatile scaffold for synthetic modification, allowing for the exploration of a wide range of chemical space. The primary amine, the ethoxy group, the phenyl ring, and the propane (B168953) linker are all amenable to chemical alteration, enabling the generation of diverse analogues with potentially unique properties. This article details the synthetic strategies employed to modify this core structure, focusing on N-substitution, phenoxy moiety variations, propane backbone alterations, incorporation into macromolecules, and the synthesis of novel heterocyclic systems.

Coordination Chemistry of 3 2 Ethoxyphenoxy Propan 1 Amine As a Ligand

Ligand Properties and Donor Characteristics of the Primary Amine

In principle, 3-(2-Ethoxyphenoxy)propan-1-amine would be expected to function as a monodentate or potentially bidentate ligand. The primary amine group (-NH2) possesses a lone pair of electrons on the nitrogen atom, making it a classic Lewis base capable of donating this electron pair to a metal center to form a coordinate covalent bond. docbrown.infoalfachemic.com The nitrogen atom in a primary amine is sp3 hybridized, resulting in a trigonal pyramidal geometry. projectguru.inaskfilo.com

The donor strength of the amine is influenced by the electronic effects of the rest of the molecule. The ethoxyphenoxy group, being electron-withdrawing, might slightly reduce the basicity and thus the donor strength of the amine compared to simple alkylamines. However, without experimental data such as pKa values or comparative studies, this remains a theoretical consideration.

The presence of the ether oxygen atom in the ethoxy group and the phenoxy ring introduces the possibility of bidentate chelation, where both the amine nitrogen and an ether oxygen could coordinate to a metal center. This would depend on the flexibility of the propanoxy chain and the preference of the metal ion for oxygen donors.

Complexation with Transition Metal Ions

The formation of coordination compounds between this compound and transition metal ions is anticipated, given the well-established reactivity of primary amines with metal salts. docbrown.info

Synthesis of Metal-Amine Coordination Compounds

Generally, the synthesis of such complexes would involve the reaction of a transition metal salt (e.g., chlorides, nitrates, sulfates) with the this compound ligand in a suitable solvent. core.ac.ukmdpi.com The stoichiometry of the resulting complex (the metal-to-ligand ratio) would depend on factors such as the nature of the metal ion, its preferred coordination number, the reaction conditions (temperature, concentration), and the steric bulk of the ligand. ncert.nic.in For instance, octahedral complexes with a 1:2 or 1:3 metal-to-ligand ratio or square planar complexes with a 1:2 ratio could potentially be formed.

Spectroscopic and Structural Characterization of Complexes

The characterization of any formed complexes would rely on a suite of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: Coordination of the amine group to a metal ion would be expected to cause a shift in the N-H stretching and bending vibrations. projectguru.in Typically, the N-H stretching frequencies in the complex would be at a lower wavenumber compared to the free ligand.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes would provide information about the d-d transitions of the metal ion, which are influenced by the ligand field. mdpi.com The position and intensity of these absorption bands are indicative of the coordination geometry around the metal center (e.g., octahedral, tetrahedral, or square planar).

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be used to characterize the ligand and its complexes in solution. projectguru.in Changes in the chemical shifts of the protons and carbons near the amine group upon coordination would provide evidence of metal-ligand bond formation.

Without experimental data, a data table of spectroscopic and structural parameters for complexes of this compound cannot be compiled.

Chelation Effects with Polydentate Derivatives (if applicable)

If this compound were to act as a bidentate ligand, coordinating through both the amine nitrogen and an ether oxygen, it would form a chelate ring. The chelate effect describes the enhanced stability of complexes containing such rings compared to complexes with analogous monodentate ligands. libretexts.orgcsbsju.edu This increased stability is due to favorable thermodynamic factors (a smaller decrease in entropy upon complexation). The size of the resulting chelate ring (likely a 6- or 7-membered ring) would be a critical factor in the stability of the complex.

Furthermore, if derivatives of this compound were synthesized to incorporate additional donor atoms, they could function as polydentate ligands, leading to even more stable metal complexes due to an enhanced chelate effect. libretexts.orglibretexts.org

Theoretical Studies of Metal-Ligand Binding and Stability

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) could be employed to model the coordination of this compound to various metal ions. researchgate.net Such theoretical studies could predict:

The preferred coordination modes (monodentate vs. bidentate).

The geometries of the resulting complexes.

The strength of the metal-ligand bonds by calculating bond dissociation energies. acs.org

The electronic structure and spectroscopic properties of the complexes.

However, no such theoretical studies specifically on this compound and its metal complexes have been found in the literature.

Catalytic Applications Involving 3 2 Ethoxyphenoxy Propan 1 Amine and Its Derivatives

Organocatalytic Roles of the Amine Functionality

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, frequently employs primary amines. The primary amine group of 3-(2-ethoxyphenoxy)propan-1-amine can act as a potent catalyst, primarily by forming nucleophilic enamines or electrophilic iminium ions as key intermediates. nih.govrsc.org

In reactions involving carbonyl compounds, the amine can condense to form an iminium ion , which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated carbonyl compound, activating it for nucleophilic attack. This activation mode is central to reactions like the Michael addition. acs.org Alternatively, the amine can react with a ketone or aldehyde to form an enamine . This enamine intermediate is a powerful nucleophile, capable of participating in reactions such as aldol (B89426) and Mannich reactions. nih.govmdpi.com

While specific studies detailing the use of this compound as a primary organocatalyst are not widespread, its structural features are analogous to well-established primary amine catalysts. For instance, bifunctional primary amine-thioureas have demonstrated high efficiency in various asymmetric transformations. rsc.org The presence of the ether oxygen in this compound could potentially influence catalysis through hydrogen bonding interactions in the transition state, similar to how amide groups are used in bifunctional catalysts to control stereoselectivity. mdpi.com

Table 1: Representative Organocatalytic Aldol Reaction using a Primary Amine-Based Catalyst This table presents illustrative data for a syn-aldol reaction catalyzed by a primary amine organocatalyst to demonstrate the principle, as specific data for this compound was not available.

| Aldehyde (Electrophile) | Ketone (Nucleophile) | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| 4-Nitrobenzaldehyde | Hydroxyacetone | 10 | High | 90/10 | 93 |

| Benzaldehyde | Hydroxyacetone | 10 | High | 85/15 | 90 |

| 2-Naphthaldehyde | Hydroxyacetone | 10 | High | 88/12 | 92 |

| Data is representative of findings for primary amine organocatalysts in syn-aldol reactions. mdpi.com |

Role in Metal-Catalyzed Transformations

The structural framework of this compound is well-suited for applications in metal catalysis, either as a ligand in homogeneous systems or as a functional component of a heterogeneous support.

The molecule contains both a nitrogen (amine) and an oxygen (ethoxy) donor atom, making it an excellent candidate for an N,O-bidentate ligand. Such ligands can chelate to a metal center, forming a stable ring structure that influences the metal's electronic properties and steric environment. This modulation is key to controlling activity and selectivity in homogeneous catalysis. acs.orgnih.gov Bidentate ligands are crucial in a wide array of metal-catalyzed reactions, including cross-coupling and hydrogenation. nih.govrsc.org

While literature specifically detailing this compound as a ligand is scarce, the principles of N,O-bidentate ligand design are well-established. For example, P,N-bidentate ligands have been optimized for gold catalysis by modifying their steric and conformational properties to enhance reaction efficiency. nih.gov Similarly, derivatives of this compound could be synthesized and screened for optimal performance in reactions like palladium-catalyzed N-alkylation or Suzuki coupling. nih.gov The coordination of both the amine and ether oxygen to a metal like palladium could stabilize the catalytic species and promote key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

The primary amine group provides a reactive handle for immobilizing this compound onto a solid support, creating a heterogeneous catalyst. Materials like silica, graphene oxide, or polymers can be functionalized with the amine. acs.orgresearchgate.netacs.org These functionalized materials can then act as a support for catalytically active metal nanoparticles, such as palladium or nickel. nih.govmdpi.com

The benefits of this approach are twofold:

Ease of Separation : The catalyst can be easily filtered from the reaction mixture, simplifying purification and enabling recycling. acs.org

Catalyst Stability : The amine groups on the support surface can coordinate to the metal nanoparticles, preventing them from leaching into the solution or aggregating, which are common deactivation pathways. nih.govmdpi.com

Amine-functionalized supports have been shown to enhance catalytic performance in various reactions, including hydrogenations and coupling reactions. nih.govmdpi.com For example, palladium catalysts supported on amine-functionalized ferrite (B1171679) nanoparticles demonstrated superior stability and reusability in nitrobenzene (B124822) hydrogenation compared to their non-functionalized counterparts. mdpi.com

Table 2: Example of a Heterogeneous Catalyst in a Knoevenagel Condensation This table shows representative data for a heterogeneous catalyst prepared by functionalizing a solid support with an amine, illustrating the concept.

| Catalyst Support | Functional Group | Reaction | Aldehyde | Yield (%) | Recyclability (after 4 cycles) |

| Silica Monolith | Aminopropyl | Knoevenagel | Benzaldehyde | >99 | Stable activity |

| Graphitic Carbon Nitride | Amine | Knoevenagel | 4-Nitrobenzaldehyde | 92 | Maintained high yield |

| Graphene Oxide | Amine | Knoevenagel | Benzaldehyde | High | Recyclable |

| Data is compiled from studies on various amine-functionalized heterogeneous catalysts. acs.orgresearchgate.netacs.org |

Application in Biocatalytic Systems as a Substrate or Intermediate

Biocatalysis utilizes enzymes for chemical transformations, offering high selectivity under mild conditions. nih.gov this compound can serve as a valuable substrate in enzyme-catalyzed processes, particularly for the synthesis of chiral molecules.

A key application is in the kinetic resolution of its racemic form. Enzymes like lipases are widely used to selectively acylate one enantiomer of an amine, allowing the unreacted enantiomer and the acylated product to be separated. This is a common industrial strategy for producing enantiomerically pure amines, which are critical building blocks for pharmaceuticals. frontiersin.org

Furthermore, enzymes such as amine dehydrogenases (AmDHs) or transaminases could potentially be used for the asymmetric synthesis of this amine. AmDHs, for example, catalyze the reductive amination of a ketone precursor—in this case, 1-(2-ethoxyphenoxy)propan-2-one—to produce a chiral amine with high enantiomeric excess. frontiersin.orgyork.ac.uk Recent studies have shown that wild-type AmDHs are effective for the synthesis of various short-chain chiral amines, demonstrating the potential of this enzymatic approach. frontiersin.orgyork.ac.uk

Table 3: Illustrative Biocatalytic Reductive Amination using an Amine Dehydrogenase (AmDH) This table provides representative data for the synthesis of chiral amines using a wild-type AmDH to showcase the potential of biocatalysis, as specific data for this compound was not available.

| Enzyme | Substrate (Ketone) | Product (Amine) | Conversion (%) | Enantiomeric Excess (ee, %) |

| MsmeAmDH | 2-Butanone | (S)-Butan-2-amine | >95 | 93.6 |

| MsmeAmDH | 1-Methoxypropan-2-one | (S)-1-Methoxypropan-2-amine | >95 | 98.1 |

| CfusAmDH | 3-Hydroxy-2-butanone | (3S)-3-Aminobutan-2-ol | >95 | 99.4 |

| Data is representative of results from studies on native amine dehydrogenases. frontiersin.orgyork.ac.uk |

Advanced Research Perspectives and Future Directions

Development of Novel and Sustainable Synthetic Routes

The pursuit of novel and sustainable synthetic routes for 3-(2-ethoxyphenoxy)propan-1-amine is an active area of research. Traditional methods often involve multi-step syntheses that may utilize harsh reagents and generate significant waste. Modern approaches focus on improving efficiency and environmental compatibility.

One promising strategy involves the use of greener solvents and catalysts. For instance, the Williamson ether synthesis, a classical method for forming the ether linkage, is being adapted to use more environmentally benign solvents and phase-transfer catalysts to enhance reaction rates and yields. Another avenue of exploration is the development of one-pot syntheses, which streamline the process by combining multiple reaction steps into a single operation, thereby reducing solvent usage and purification efforts. organic-chemistry.org

Furthermore, enzymatic and biocatalytic methods are gaining traction. These approaches offer high selectivity and operate under mild conditions, minimizing energy consumption and by-product formation. The use of immobilized enzymes, for example, allows for easy separation and reuse of the catalyst, contributing to a more sustainable and economical process.

Exploration of Unconventional Reactivity Patterns

Beyond its established reactions, researchers are investigating the unconventional reactivity of this compound to uncover new synthetic possibilities. The interplay between the primary amine and the ether linkage presents unique opportunities for novel transformations.

Studies are underway to explore the catalytic activation of the C-H bonds within the molecule, which could lead to direct functionalization without the need for pre-installed activating groups. Additionally, the potential for intramolecular cyclization reactions, triggered by specific catalysts or reaction conditions, is being investigated to create novel heterocyclic structures. The reactivity of the ether linkage, often considered stable, is also being challenged through the use of powerful Lewis acids or radical initiators to induce cleavage and subsequent rearrangement or functionalization. baranlab.org

Advanced Spectroscopic and Analytical Techniques for in situ Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for process optimization and the discovery of new reactions. Advanced spectroscopic and analytical techniques are being employed for in situ monitoring of reactions in real-time.

Techniques such as Process Analytical Technology (PAT), including Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, allow for the continuous tracking of reactant, intermediate, and product concentrations. This provides valuable kinetic data and insights into the reaction pathway. Furthermore, advanced NMR techniques, like 2D correlation spectroscopy (COSY) and heteronuclear multiple bond correlation (HMBC), are used to elucidate the structures of transient intermediates that may not be isolable. mdpi.comweebly.com X-ray crystallography can also provide definitive structural information for key intermediates and products. mdpi.com

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

Contributions to Fundamental Understanding of Amine Chemistry and Ether Linkages

Research into this compound contributes to the broader fundamental understanding of amine and ether chemistry. The presence of both a primary amine and an ether linkage within the same molecule allows for the study of their intramolecular interactions and their influence on each other's reactivity. solubilityofthings.comnumberanalytics.com

Studies on the basicity and nucleophilicity of the amine group in the context of the nearby ether oxygen provide valuable data for understanding electronic and steric effects in bifunctional molecules. numberanalytics.comchemguide.co.uk The stability and reactivity of the ether bond in the presence of the amine functionality under various reaction conditions also offer insights into the robustness and potential cleavage pathways of ether linkages in more complex systems. khanacademy.orglibretexts.org This knowledge is transferable to a wide range of other molecules containing these important functional groups.

Q & A

Q. What are the recommended synthetic routes for 3-(2-Ethoxyphenoxy)propan-1-amine, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves nucleophilic substitution between 2-ethoxyphenol and a propan-1-amine derivative (e.g., 3-bromopropan-1-amine) under alkaline conditions. Key steps include:

- Reagent Optimization : Use K₂CO₃ or NaH as a base in polar aprotic solvents (e.g., DMF or acetonitrile) to activate the phenolic oxygen for nucleophilic attack .

- Temperature Control : Reactions typically proceed at 80–100°C for 12–24 hours, with yields improving under inert atmospheres (N₂/Ar) to prevent oxidation .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures is recommended for isolating the amine .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. The compound may cause respiratory irritation (H335) .

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture due to potential amine hydrolysis .

- Waste Disposal : Neutralize with dilute HCl before incineration or disposal via licensed hazardous waste facilities .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the ethoxyphenoxy moiety (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) and amine protons (δ 1.5–2.0 ppm) .

- Mass Spectrometry : ESI-MS or GC-MS identifies the molecular ion ([M+H]⁺ expected at m/z ≈ 210) and fragments (e.g., loss of ethoxy group at m/z 165) .

- HPLC Purity Analysis : Use C18 columns with UV detection (λ = 254 nm); retention time varies with mobile phase (e.g., 8.2 min in 60:40 acetonitrile/water) .

Advanced Research Questions

Q. How can conflicting spectral data during characterization be resolved?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine NMR, IR (amine N-H stretch ~3300 cm⁻¹), and elemental analysis to confirm structure .

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to distinguish exchangeable amine protons in NMR .

- Comparative Studies : Reference spectral libraries of analogous compounds (e.g., 3-(4-methoxyphenoxy)propan-1-amine, CAS 100841-00-7) to identify substituent-specific shifts .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

Methodological Answer:

- Protection/Deprotection : Temporarily protect the amine with Boc or Fmoc groups to direct reactions to the phenoxy ring .

- Catalytic Methods : Use Pd/C or CuI for cross-coupling reactions (e.g., Suzuki-Miyaura) at the 2-ethoxyphenoxy moiety .

- Solvent Effects : Polar solvents (DMF, DMSO) favor electrophilic aromatic substitution, while nonpolar solvents (toluene) enhance nucleophilic reactivity at the amine .

Q. How do structural modifications of this compound impact its biological activity in receptor-binding studies?

Methodological Answer:

- SAR Studies : Replace the ethoxy group with fluoro (see 3-(2-fluorophenoxy)propan-1-amine, CAS 593-00-0) to assess electronic effects on receptor affinity .

- Amine Functionalization : Convert the primary amine to secondary/tertiary analogs (e.g., N-methyl derivatives) and evaluate changes in pharmacokinetics using in vitro assays .

- Docking Simulations : Model interactions with NPY Y4 receptors or similar targets using software like AutoDock, guided by known ligands (e.g., acylguanidines) .

Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution with lipases to isolate enantiomers .

- Process Optimization : Continuous-flow reactors reduce racemization risks compared to batch methods .

- Analytical Monitoring : Employ chiral HPLC (e.g., Chiralpak AD-H column) to track enantiomeric excess (ee) during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.